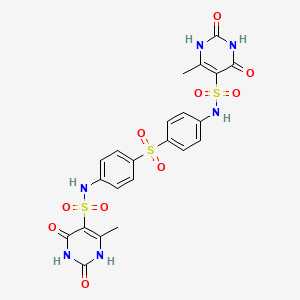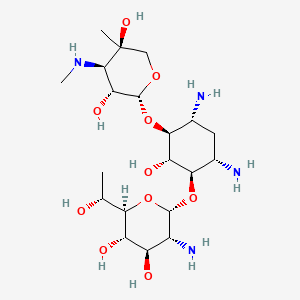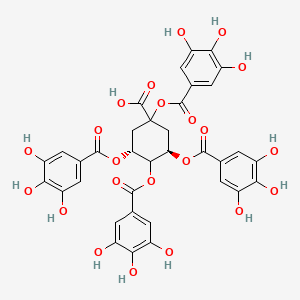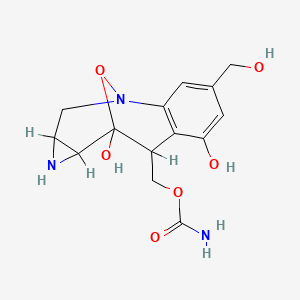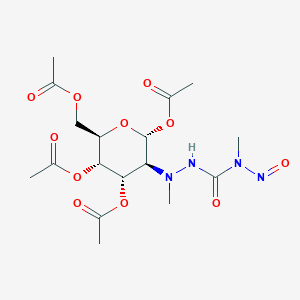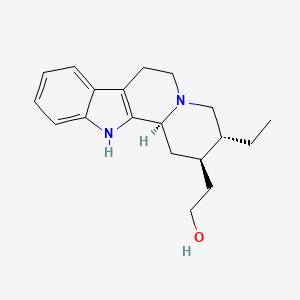
Corynan-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Corynan-17-ol is a natural product found in Aspidosperma excelsum, Strychnos johnsonii, and other organisms with data available.
科学的研究の応用
Insecticide and Pest Control
Corynan-17-ol derivatives have been studied for their potential as eco-friendly insecticides. In a study by Baranitharan et al. (2020), a compound derived from Citrus limetta, which includes Corynan-17-0l,18,19-didehydro-10-methoxy-, acelate (ester), was found effective against mosquito larvae, showing promise as a human-safe, environmentally friendly approach to pest control (Baranitharan et al., 2020).
Pharmaceutical Research
The compound has been a focus in pharmaceutical research due to its presence in various medicinal plants. For instance, Habib and Court (1974) identified this compound in the alkaloids of Rauwolfia caffra leaves, which are known for their pharmacological properties (Habib & Court, 1974).
Biotechnology and Industrial Applications
In the field of biotechnology, Corynebacterium glutamicum, a bacterium that utilizes compounds similar to this compound in its metabolic pathways, has been engineered for the production of amino acids and other bio-products. Jetten and Sinskey (1995) highlighted the genetic manipulation of this bacterium for amino acid production, showcasing the industrial relevance of related compounds (Jetten & Sinskey, 1995).
Biochemical Studies
The biochemical properties of this compound and its derivatives are also a topic of interest. For example, studies on Corynebacterium glutamicum have provided insights into lipid biosynthesis pathways, which are relevant to understanding compounds like this compound. Mishra et al. (2011) investigated lipomannan and lipoarabinomannan biosynthesis in Corynebacterineae, contributing to the broader understanding of these biochemical processes (Mishra et al., 2011).
特性
CAS番号 |
2270-72-6 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2-[(2R,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol |
InChI |
InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 |
InChIキー |
KBMIVGVAJKVWBU-DEYYWGMASA-N |
異性体SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC=CC=C34 |
SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
正規SMILES |
CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |
同義語 |
dihydrocorynantheol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




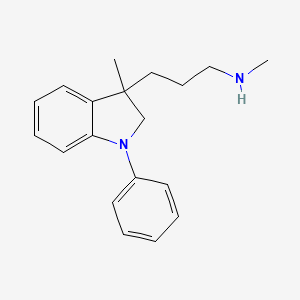
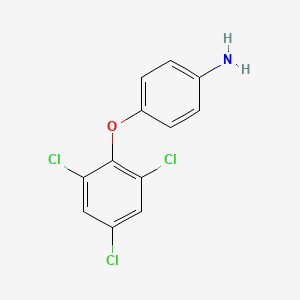



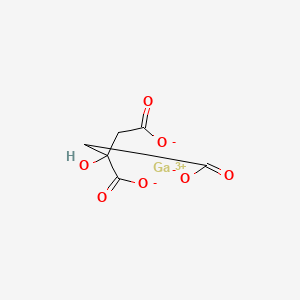
![6-Chloro-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid](/img/structure/B1208724.png)
